molecular formula C15H16BrN5 B5762471 3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B5762471
M. Wt: 346.22 g/mol
InChI Key: RGHPEIQITWHEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group attached to the triazolopyridazine core, along with diethylamine substituents. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with diethylamine and a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or modulate receptor activity, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • 3-(4-bromophenyl)-N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • 3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Uniqueness

3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of diethylamine substituents, which can influence its chemical reactivity and biological activity. The diethylamine group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

3-(4-bromophenyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5/c1-3-20(4-2)14-10-9-13-17-18-15(21(13)19-14)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPEIQITWHEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.